1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives without the sulfonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The ethylsulfonyl and methoxybenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target being studied.
Comparison with Similar Compounds
1-(Ethylsulfonyl)piperazine: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
4-(4-Methoxybenzyl)piperazine:
1-(Methylsulfonyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness: 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both the ethylsulfonyl and methoxybenzyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethylsulfonyl group and a 4-(4-methoxybenzyl) group. Its molecular formula is C15H20N2O2S, with a molecular weight of approximately 342.5 g/mol. The unique structural attributes contribute to its reactivity and interaction with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It exhibits activity against various bacterial strains, demonstrating significant efficacy:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition against Gram-positive bacteria .
- Mechanism : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production in bacteria .
Anticancer Potential
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology .
- Case Studies : Specific case studies reveal that the compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies .
In Vivo Studies
The pharmacokinetics (PK) and pharmacodynamics (PD) of this compound have been explored in animal models:
Parameter | Value |
---|---|
Cmax (μM) | 2.68 |
AUC (μM·h) | 4.45 |
NQO1 Expression (6h) | +199% |
NQO1 Expression (24h) | +379% |
These findings indicate that the compound achieves significant systemic exposure and induces target gene expression associated with cytoprotection and detoxification pathways .
Properties
Molecular Formula |
C14H22N2O3S |
---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
OQOUMEQXCSPXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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